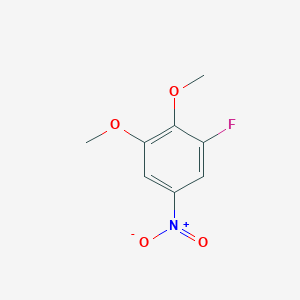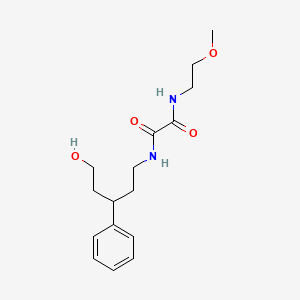
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide, also known as HPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. HPO is a synthetic compound that was first developed in the 1990s as a potential analgesic agent. Since then, researchers have been studying the compound's properties and potential uses.
Wirkmechanismus
The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide is not fully understood, but it is believed to act as a mu-opioid receptor agonist. This means that it binds to the mu-opioid receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. These endogenous opioids then bind to the same receptors, producing analgesic effects.
Biochemical and physiological effects:
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide has been shown to produce analgesic effects in animal models, and it has also been shown to reduce the symptoms of opioid withdrawal. It has been suggested that N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide may have a lower risk of tolerance and dependence compared to traditional opioids, making it a potentially safer alternative.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying the opioid system. However, one limitation is that the synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide is a complex process that requires specialized equipment and expertise, making it difficult for some researchers to obtain.
Zukünftige Richtungen
There are many potential future directions for research on N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide. One area of interest is the development of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide analogs that have improved pharmacological properties. Another area of interest is the development of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide-based pesticides that are more environmentally friendly than traditional chemical pesticides. Additionally, further research is needed to fully understand the mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide and its potential applications in medicine and agriculture.
In conclusion, N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has potential applications in various fields, including medicine and agriculture. It has been the subject of extensive scientific research, and its mechanism of action and potential advantages and limitations have been studied. Further research is needed to fully understand the potential of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide and its analogs.
Synthesemethoden
The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide involves several steps, including the reaction of 5-hydroxy-3-phenylpentylamine with oxalyl chloride to form the corresponding oxamide. This is followed by the reaction of the oxamide with 2-methoxyethylamine to yield N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide. The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide has been studied for its potential use as an analgesic agent. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine. N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid addiction.
In agriculture, N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide has been studied for its potential use as a pesticide. It has been shown to have insecticidal properties, making it a potential alternative to traditional chemical pesticides.
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-22-12-10-18-16(21)15(20)17-9-7-14(8-11-19)13-5-3-2-4-6-13/h2-6,14,19H,7-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAGRIVQEFNGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC(CCO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2950042.png)
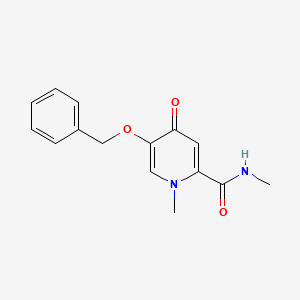
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2950045.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2950046.png)

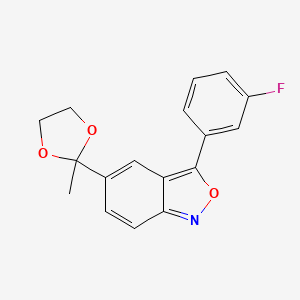
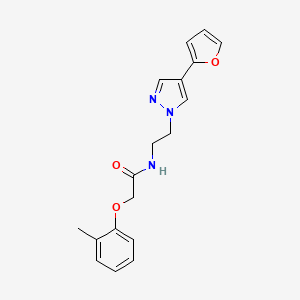
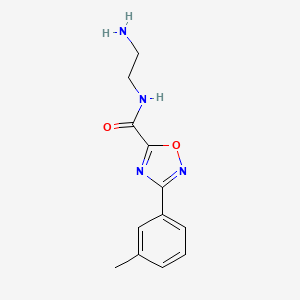
![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950053.png)
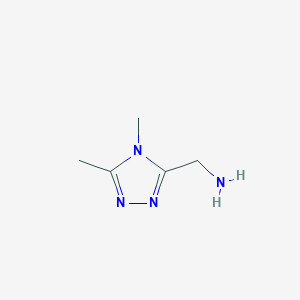
![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)
